PAT-494 Demonstrates 23.6-Fold Superior Potency Over PAT-078 in Head-to-Head LPC Hydrolysis Assay
In a direct head-to-head comparison using an LPC hydrolysis (lysoPLD activity) assay, PAT-494 inhibited human autotaxin with an IC50 of 20 nM, while the structurally related type II inhibitor PAT-078 exhibited an IC50 of 472 nM under the same experimental conditions [1]. This represents a 23.6-fold potency advantage for PAT-494. A third type II compound, PAT-352, showed an intermediate IC50 of 26 nM [1].
| Evidence Dimension | Inhibitory potency (IC50) in LPC hydrolysis assay |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | PAT-078: IC50 = 472 nM; PAT-352: IC50 = 26 nM |
| Quantified Difference | PAT-494 is 23.6-fold more potent than PAT-078; 1.3-fold more potent than PAT-352 |
| Conditions | Human ATX lysoPLD activity assay using LPC substrate (Stein et al., Mol Pharmacol 2015) |
Why This Matters
This large intra-class potency difference means PAT-494 achieves effective ATX inhibition at significantly lower concentrations, reducing the risk of off-target effects in cell-based and in vivo studies.
- [1] Stein AJ, Bain G, Prodanovich P, Santini AM, Darlington J, Stelzer NMP, Sidhu RS, Schaub J, Goulet L, Lonergan D, Calderon I, Evans JF, Hutchinson JH. Structural Basis for Inhibition of Human Autotaxin by Four Potent Compounds with Distinct Modes of Binding. Mol Pharmacol. 2015;88(6):982-992. doi:10.1124/mol.115.100404 View Source
